15-Aminopentadecanoic Acid: A Comprehensive Technical Guide
15-Aminopentadecanoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Aminopentadecanoic acid is a bifunctional long-chain saturated fatty acid derivative that has garnered significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal primary amine and a carboxylic acid, allows for versatile chemical modifications and its use as a linker molecule to connect various bioactive moieties. This technical guide provides a detailed overview of the chemical properties, synthesis, and known applications of 15-aminopentadecanoic acid, with a focus on its role in the development of novel therapeutic and diagnostic agents. While specific biological activities of the unconjugated form are not extensively documented, this guide will also touch upon the biological context of long-chain fatty acid uptake and the established biological roles of its parent molecule, pentadecanoic acid, to provide a framework for potential future research.
Chemical and Physical Properties
15-Aminopentadecanoic acid is a C15 saturated fatty acid functionalized with a primary amine at the omega position. This bifunctional nature is central to its utility in chemical synthesis and bioconjugation.[1]
Quantitative Data
A summary of the key physicochemical properties of 15-aminopentadecanoic acid and its parent compound, pentadecanoic acid, is presented in Table 1. Data for 15-aminopentadecanoic acid is limited, and therefore, some properties of pentadecanoic acid are included for estimation purposes.
| Property | 15-Aminopentadecanoic Acid | Pentadecanoic Acid (for comparison) | Source |
| Molecular Formula | C15H31NO2 | C15H30O2 | [2] |
| Molecular Weight | 257.42 g/mol | 242.40 g/mol | [2] |
| CAS Number | 17437-21-7 | 1002-84-2 | [2] |
| Melting Point | Not available | 52.3 - 53 °C | [3][4] |
| Boiling Point | Not available | 339 °C | [4] |
| Water Solubility | Not available | Insoluble (0.00033 g/L) | [4][5] |
| Solubility in Organic Solvents | Not available | Soluble in hot methanol (B129727), ethanol, DMSO, and DMF | [4][6] |
| pKa (Strongest Acidic) | Not available | 4.95 | [5] |
Synthesis and Chemical Reactivity
The synthesis of long-chain amino acids like 15-aminopentadecanoic acid can be achieved through various organic synthesis routes, often involving multi-step processes starting from commercially available long-chain fatty acids or their derivatives.
General Synthesis Approach
A plausible synthetic route can be adapted from established methods for the synthesis of long-chain amino acids.[7] One common strategy involves the following key steps:
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Halogenation: The terminal methyl group of a 15-carbon fatty acid ester (e.g., methyl pentadecanoate) is first functionalized, typically through bromination, to introduce a reactive handle.
-
Azide (B81097) Substitution: The bromide is then displaced with an azide group (N3).
-
Reduction: The azide group is subsequently reduced to a primary amine.
-
Hydrolysis: Finally, the ester is hydrolyzed to yield the free carboxylic acid.
Experimental Protocol: Hypothetical Synthesis of 15-Aminopentadecanoic Acid
The following is a generalized, hypothetical protocol based on standard organic chemistry techniques for the synthesis of long-chain amino acids.
Step 1: Synthesis of Methyl 15-bromopentadecanoate
-
15-Hydroxypentadecanoic acid is treated with hydrobromic acid in the presence of a suitable solvent and heated under reflux to yield 15-bromopentadecanoic acid.
-
The resulting bromo acid is then esterified, for example, by reaction with methanol in the presence of an acid catalyst, to produce methyl 15-bromopentadecanoate.
Step 2: Synthesis of Methyl 15-azidopentadecanoate
-
Methyl 15-bromopentadecanoate is dissolved in an appropriate solvent, such as dimethylformamide (DMF).
-
Sodium azide is added in excess, and the mixture is heated to allow for the nucleophilic substitution of the bromide with the azide group.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
The product is isolated by extraction and purified by column chromatography.
Step 3: Synthesis of Methyl 15-aminopentadecanoate
-
Methyl 15-azidopentadecanoate is dissolved in a solvent like methanol or ethanol.
-
A catalyst, such as palladium on carbon (Pd/C), is added.
-
The mixture is subjected to hydrogenation, either by bubbling hydrogen gas or using a hydrogen donor like ammonium (B1175870) formate, to reduce the azide to a primary amine.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield the amino ester.
Step 4: Synthesis of 15-Aminopentadecanoic acid (Final Product)
-
Methyl 15-aminopentadecanoate is dissolved in a mixture of water and a co-solvent like methanol.
-
A base, such as sodium hydroxide (B78521) or lithium hydroxide, is added to hydrolyze the ester.
-
The reaction is stirred at room temperature or gently heated until the hydrolysis is complete.
-
The solution is then neutralized with an acid (e.g., HCl) to the isoelectric point of the amino acid, causing the product to precipitate.
-
The solid 15-aminopentadecanoic acid is collected by filtration, washed with cold water, and dried under vacuum.
Chemical Reactivity and Use in Bioconjugation
The bifunctional nature of 15-aminopentadecanoic acid makes it a versatile linker.[8] The primary amine is reactive towards activated esters (like NHS esters), isothiocyanates, and other electrophiles, while the carboxylic acid can be activated to react with amines on other molecules to form stable amide bonds.[8][9] This dual reactivity is exploited in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs).[8][9][10][11][12]
Applications in Research and Drug Development
The primary application of 15-aminopentadecanoic acid is as a homobifunctional linker in bioconjugation and chemical biology.
PROTAC Linkers
15-Aminopentadecanoic acid and its derivatives are utilized as components of linkers in the synthesis of PROTACs.[8][9][10][11][12] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The length and composition of the linker are critical for the efficacy of the PROTAC.
Bioconjugation and Drug Delivery
The amine and carboxylic acid functionalities of 15-aminopentadecanoic acid allow for its conjugation to a wide range of molecules, including proteins, peptides, antibodies, and nanoparticles.[1] This can be used to improve the pharmacokinetic properties of drugs, facilitate targeted drug delivery, or attach imaging agents for diagnostic purposes.
Biological Context and Potential Significance
While there is a lack of specific studies on the biological activity of 15-aminopentadecanoic acid itself, the behavior of long-chain fatty acids in biological systems provides a relevant framework.
Cellular Uptake of Long-Chain Fatty Acids
Long-chain fatty acids are taken up by cells through both passive diffusion and protein-mediated transport.[13][14][15][16] Key proteins involved in the facilitated transport of fatty acids across the plasma membrane include fatty acid translocase (FAT/CD36), plasma membrane fatty acid-binding proteins (FABPpm), and fatty acid transport proteins (FATPs).[13][15][16] Once inside the cell, fatty acids are bound by cytoplasmic fatty acid-binding proteins (FABPs) and transported to various organelles for metabolism or storage.[15][16] It is plausible that 15-aminopentadecanoic acid, due to its long alkyl chain, could utilize these existing pathways to enter cells.
Biological Activity of Pentadecanoic Acid (C15:0)
The parent molecule, pentadecanoic acid (C15:0), is an odd-chain saturated fatty acid found in dairy fat and ruminant meat.[17] Studies have suggested that higher circulating levels of C15:0 may be associated with certain health benefits. It is important to note that these findings relate to the unmodified fatty acid and cannot be directly extrapolated to 15-aminopentadecanoic acid. The introduction of the polar amino group would significantly alter the molecule's properties and biological interactions.
Conclusion
15-Aminopentadecanoic acid is a valuable chemical tool for researchers, scientists, and drug development professionals. Its bifunctional nature makes it an ideal linker for the construction of complex bioactive molecules, including PROTACs and targeted drug delivery systems. While its intrinsic biological activity remains to be thoroughly investigated, its utility in bioconjugation is well-established. Future research may explore the specific biological effects of this amino acid and its derivatives, potentially opening new avenues for therapeutic and diagnostic applications. The experimental protocols and conceptual diagrams provided in this guide offer a foundation for the synthesis and application of this versatile molecule in a variety of research settings.
References
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- 2. 15-Amino-pentadecanoic acid 95% | CAS: 17437-21-7 | AChemBlock [achemblock.com]
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